molecular formula C23H27N3O4S2 B2571939 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941925-48-0

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Cat. No. B2571939
CAS RN: 941925-48-0
M. Wt: 473.61
InChI Key: SCGAWDZJWHZECI-UHFFFAOYSA-N
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Description

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, also known as EBPB, is a chemical compound that has recently gained interest in the scientific community due to its potential therapeutic applications. EBPB belongs to the class of piperazine compounds and has been found to exhibit promising results in various studies.

Scientific Research Applications

Arylpiperazine Derivatives in Medicinal Chemistry

Arylpiperazine derivatives have garnered attention for their therapeutic potential, demonstrating a wide array of biological activities. These compounds have been explored mainly for their role in the treatment of neuropsychiatric disorders, such as depression, psychosis, and anxiety. Research indicates that modifications in the arylpiperazine structure can significantly impact their pharmacological profiles, suggesting a pathway for the development of new therapeutic agents. Notably, these derivatives undergo extensive metabolic transformations, highlighting the importance of understanding their pharmacokinetics for drug development (Caccia, 2007; Jůza et al., 2022).

Chemical Inhibitors and Cytochrome P450 Isoforms

Research on chemical inhibitors, including those related to piperazine structures, underscores their significance in understanding drug metabolism and potential drug-drug interactions. Studies have evaluated the selectivity and potency of various chemical inhibitors against cytochrome P450 isoforms, which are crucial for the metabolic processing of a wide range of drugs. This research aids in predicting possible interactions and optimizing pharmacotherapy by mitigating adverse effects (Khojasteh et al., 2011).

Antioxidant Capacity and Molecular Interactions

The study of antioxidants, including phenolic compounds and their interactions with radicals like ABTS•+, provides insights into the reaction pathways and potential therapeutic applications of compounds with antioxidant properties. Understanding these interactions can guide the development of drugs with improved antioxidant capacities, beneficial for treating oxidative stress-related diseases (Ilyasov et al., 2020).

properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-2-30-18-10-11-20-21(17-18)31-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-32(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAWDZJWHZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

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